molecular formula C14H17N3O3S B6095851 [4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone

[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B6095851
M. Wt: 307.37 g/mol
InChI Key: VKUBLJOXPWEZOQ-UHFFFAOYSA-N
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Description

4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone: is a complex organic compound characterized by its unique thiazole and phenylmethanone structures

Properties

IUPAC Name

[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-16-14-17-13(15)12(21-14)11(18)8-5-6-9(19-2)10(7-8)20-3/h5-7H,4,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUBLJOXPWEZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethylamino and amino groups. The final step involves the attachment of the 3,4-dimethoxyphenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific molecular targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(methylamino)-1,3-thiazol-5-ylmethanone
  • 4-amino-2-(propylamino)-1,3-thiazol-5-ylmethanone
  • 4-amino-2-(butylamino)-1,3-thiazol-5-ylmethanone

Uniqueness

Compared to similar compounds, 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone may exhibit unique properties due to the presence of the ethylamino group

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